Dimethoate-d6

Beschreibung

BenchChem offers high-quality Dimethoate-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethoate-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

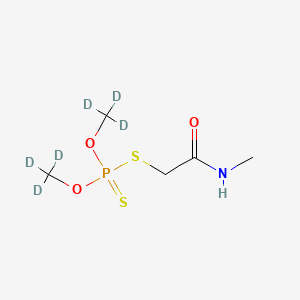

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(11,8-2)9-3/h4H2,1-3H3,(H,6,7)/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWXGJITAZMZEV-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219794-81-6 | |

| Record name | 1219794-81-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Dimethoate-d6 and its chemical properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dimethoate-d6 is the deuterated form of Dimethoate, a widely used organophosphate insecticide and acaricide.[1][2] This isotopically labeled compound serves as a crucial internal standard in analytical chemistry, particularly in the quantification of Dimethoate in various environmental and biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] The deuterium labeling provides a distinct mass signature, enabling precise and accurate measurement of the non-labeled parent compound.

Core Chemical Properties

Dimethoate-d6 shares a similar chemical structure with Dimethoate, with the key difference being the replacement of six hydrogen atoms with deuterium atoms on the two methoxy groups. This substitution results in a higher molecular weight, which is fundamental to its application as an internal standard.

Quantitative Data Summary

| Property | Value | References |

| Chemical Name | O,O-Di(methyl-d3) S-[2-(methylamino)-2-oxoethyl] phosphorodithioate | [3] |

| CAS Number | 1219794-81-6 | [4] |

| Molecular Formula | C₅H₆D₆NO₃PS₂ | [4] |

| Molecular Weight | 235.29 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in chloroform and DMSO | [2] |

| Storage Conditions | -20°C | [4] |

Synthesis and Isotopic Labeling

Analytical Methodologies

Dimethoate-d6 is primarily utilized as an internal standard in chromatographic methods for the detection and quantification of Dimethoate. The general workflow involves adding a known amount of Dimethoate-d6 to a sample prior to extraction and analysis. The ratio of the signal from the analyte (Dimethoate) to the internal standard (Dimethoate-d6) is then used to determine the concentration of Dimethoate in the original sample. This method corrects for variations in sample preparation and instrument response.

Representative Analytical Workflow

Below is a generalized workflow for the analysis of Dimethoate in a sample using Dimethoate-d6 as an internal standard.

Caption: Generalized workflow for the analysis of Dimethoate using Dimethoate-d6 as an internal standard.

Experimental Protocols

Note: The following are generalized protocols based on published methods for Dimethoate analysis. Specific parameters may need to be optimized for different matrices and instrumentation.

1. Sample Preparation (QuEChERS Method for Food Samples) [5]

-

Homogenization: Homogenize 10-15 g of the sample.

-

Spiking: Add a known concentration of Dimethoate-d6 internal standard solution in acetonitrile to the homogenized sample.

-

Extraction: Add acetonitrile and appropriate salts (e.g., MgSO₄, NaCl, sodium citrate) to the sample. Shake vigorously.

-

Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and add it to a d-SPE tube containing sorbents like primary secondary amine (PSA) and MgSO₄ to remove interferences. Vortex and centrifuge.

-

Final Extract: The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

-

Gas Chromatograph (GC):

-

Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).

-

Injector: Split/splitless injector.

-

Oven Temperature Program: A programmed temperature ramp to separate the analytes.

-

Carrier Gas: Helium or Hydrogen.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Dimethoate and Dimethoate-d6.

-

-

Liquid Chromatograph (LC):

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate.

-

Flow Rate: Typical analytical flow rates.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Dimethoate and Dimethoate-d6.

-

Metabolic Pathway

The metabolic pathway of Dimethoate-d6 is expected to be identical to that of Dimethoate. The primary metabolic transformations involve oxidation and hydrolysis.[3][8] The key metabolite, omethoate (the oxygen analog), is more toxic than the parent compound.

Caption: Proposed metabolic pathway of Dimethoate-d6.

Conclusion

Dimethoate-d6 is an indispensable tool for the accurate and reliable quantification of the insecticide Dimethoate in a variety of matrices. Its chemical properties, particularly its isotopic labeling, make it an ideal internal standard for mass spectrometry-based analytical methods. Understanding its behavior in analytical systems and its metabolic fate is crucial for researchers in the fields of environmental science, food safety, and toxicology.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ez.restek.com [ez.restek.com]

- 4. glpbio.com [glpbio.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. CN1702074A - Process for synthesizing dimethoate - Google Patents [patents.google.com]

- 7. CN107955034B - Preparation process of raw dimethoate - Google Patents [patents.google.com]

- 8. revistamedicinamilitara.ro [revistamedicinamilitara.ro]

- 9. gcms.labrulez.com [gcms.labrulez.com]

- 10. Screening of dimethoate in food by isotope dilution and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

Dimethoate-d6 synthesis and isotopic labeling process

An In-depth Technical Guide on the Synthesis and Isotopic Labeling of Dimethoate-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoate is a widely used organophosphate insecticide and acaricide, first introduced in the 1950s. Like other organophosphates, it functions as an acetylcholinesterase (AChE) inhibitor, disrupting the central nervous system of insects.[1][2] Its isotopically labeled counterpart, Dimethoate-d6, is a crucial tool in modern analytical chemistry and metabolic research.[3] The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable, heavy isotope of hydrogen.

This substitution creates a compound that is chemically identical to dimethoate but has a higher molecular weight. This property makes Dimethoate-d6 an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[4] It allows researchers to accurately measure trace amounts of dimethoate in complex environmental and biological samples by correcting for sample loss during preparation and analysis. Furthermore, deuterium labeling is instrumental in pharmacokinetic and metabolic studies to trace the fate of the parent compound in vivo.[3][5]

This guide provides a detailed overview of the synthesis of Dimethoate-d6, the isotopic labeling strategy, and its application in research.

Synthesis and Isotopic Labeling Strategy

The synthesis of Dimethoate-d6 follows the established pathway for creating the unlabeled parent compound, with the critical modification of introducing a deuterated precursor at the initial stage. The six deuterium atoms are incorporated into the two O-methyl groups of the phosphorodithioate structure. This is most efficiently achieved by using methanol-d4 (CD₃OD) as the starting material.[6][7]

The overall process can be broken down into three primary stages:

-

Formation of the Deuterated Phosphorodithioate Intermediate : Reacting phosphorus pentasulfide with methanol-d4 to create O,O-di(methyl-d3) phosphorodithioate.

-

Coupling Reaction : Condensing the phosphorodithioate intermediate with an appropriate electrophile, such as N-methyl-2-chloroacetamide.

-

Purification : Isolating the final Dimethoate-d6 product.

Detailed Experimental Protocol

The following protocol is a representative methodology adapted from established synthesis routes for dimethoate and related organophosphates.[8][9][10] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as organophosphate compounds are toxic.[11]

Step 1: Synthesis of O,O-di(methyl-d3) phosphorodithioic acid

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber (to neutralize H₂S byproduct), add phosphorus pentasulfide (P₂S₅).

-

Slowly add methanol-d4 (CD₃OD) dropwise to the stirred suspension.[8] The reaction is exothermic and will generate hydrogen sulfide gas. Maintain the reaction temperature between 40-45°C.

-

After the addition is complete, continue stirring at 50-55°C for approximately 2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to yield the crude O,O-di(methyl-d3) phosphorodithioic acid.

Step 2: Salt Formation and Reaction with N-methyl-2-chloroacetamide

-

The crude acid from Step 1 is neutralized with a base (e.g., sodium hydroxide or potassium carbonate) in a suitable solvent like methanol or isopropanol to form the corresponding salt (e.g., sodium O,O-di(methyl-d3) phosphorodithioate).[9]

-

To this salt solution, add N-methyl-2-chloroacetamide (C₃H₆ClNO).[9][12] A catalyst such as potassium iodide may be added to facilitate the reaction.

-

Heat the mixture to reflux (approximately 65°C) and maintain for several hours (e.g., 10 hours) until the reaction is complete, as monitored by an appropriate technique like TLC or GC.[9]

-

After cooling to room temperature, the inorganic salts precipitated during the reaction are removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield crude Dimethoate-d6.

Step 3: Purification

-

The crude product is purified using standard laboratory techniques. This may involve liquid-liquid extraction to remove water-soluble impurities, followed by column chromatography over silica gel to isolate the pure Dimethoate-d6.

-

The final product's identity and purity are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to verify the structure and determine the isotopic enrichment.[13]

Quantitative Data

The following table summarizes key quantitative parameters for the synthesis and final product. Data for yield and chemical purity are based on analogous non-deuterated synthesis and may vary.

| Parameter | Value | Source/Comment |

| Molecular Formula | C₅H₆D₆NO₃PS₂ | [3] |

| Molecular Weight | 235.29 g/mol | [3] |

| Isotopic Purity | Typically ≥98 atom % D | Based on commercially available standards.[6][7] |

| Chemical Purity | >95% | A common purity target for technical grade material.[9][14] |

| Expected Yield | 75-95% | Based on reported yields for analogous non-deuterated syntheses.[8][9] |

| CAS Number | 1219794-81-6 | [15] |

Visualization of Workflows and Pathways

Synthesis Workflow

The logical flow of the Dimethoate-d6 synthesis is a multi-step process starting from the deuterated methanol precursor.

Caption: Workflow for the synthesis of Dimethoate-d6.

Metabolic Pathway of Dimethoate

Dimethoate is metabolized in vivo primarily through oxidation and hydrolysis. The key transformation is the oxidative desulfuration to its oxygen analog, omethoate, which is a more potent acetylcholinesterase inhibitor.[1][16][17] Dimethoate-d6 is used to trace this pathway.

Caption: Primary metabolic pathway of Dimethoate.

References

- 1. Dimethoate (EHC 90, 1989) [inchem.org]

- 2. Environmental Fate and Toxicology of Dimethoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methanol-d4 | ZEOTOPE [zeotope.com]

- 7. Methanol-d4 | 811-98-3 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. Page loading... [wap.guidechem.com]

- 10. CN107955034B - Preparation process of raw dimethoate - Google Patents [patents.google.com]

- 11. chembk.com [chembk.com]

- 12. nbinno.com [nbinno.com]

- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fao.org [fao.org]

- 15. ibisscientific.com [ibisscientific.com]

- 16. A review on effects of dimethoate - IP Int J Forensic Med Toxicol Sci [ijfmts.com]

- 17. researchgate.net [researchgate.net]

Dimethoate-d6: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Dimethoate-d6. Given the limited availability of specific stability data for the deuterated form, this document leverages data from its non-deuterated counterpart, Dimethoate, as a close proxy. Dimethoate-d6 is primarily utilized as an internal standard in analytical chemistry for the quantification of Dimethoate in various matrices.[1][2] Its stability is a critical factor in ensuring accurate and reproducible analytical results.

Summary of Stability Data

The stability of Dimethoate, and by extension Dimethoate-d6, is influenced by several factors, most notably pH, temperature, and exposure to light. The following table summarizes the available quantitative data on the stability of Dimethoate under various conditions.

| Condition | Matrix | Concentration/Details | Half-life / Degradation Rate | Source |

| pH | Aqueous Solution | pH 2-7 | Relatively stable | [3][4] |

| Aqueous Solution | pH 9 | 50% loss in 12 days | [3][5] | |

| Aqueous Solution | pH 11 | Degraded within 20 hours; 87% degradation in 2 hours | [5] | |

| Soil | pH 4.2 | Stable for nearly 19 days | [5] | |

| Temperature | Formulated Product | < 25-30°C | Stable for a minimum of 1 year | [3] |

| Pure Active Ingredient | Starts to disintegrate at 40°C (exothermal reaction) | - | [3] | |

| Light | Moist Air | - | Degraded photochemically | [5] |

| Aqueous Solution | 10 mg/L, with TiO2 catalyst | >95% degradation in 120 minutes | [6] | |

| Aqueous Solution | 10 mg/L, without catalyst | ~5% degradation in 120 minutes | [6] | |

| Soil | Sandy Loam | ~1 kg/ha | ~4 days (drought), ~2.5 days (moderate rainfall) | [5] |

| Non-sterile Orissa Soil | - | 77% degradation in 2 weeks | [5] | |

| Sterile Orissa Soil | - | 18-20% degradation in 2 weeks | [5] |

Recommended Storage Conditions

Based on supplier recommendations and the available stability data, the following storage conditions are advised for Dimethoate-d6:

-

Temperature: Commercial solutions of Dimethoate-d6 are typically recommended to be stored at 10°C or colder.[2][7] Refrigeration between +2°C and +8°C is also a common recommendation.

-

Formulation: Dimethoate-d6 is often supplied as a solution in acetonitrile.[2][7] For these solutions, a maximum shelf life of 36 months is often cited when stored properly.[2]

-

Light: To prevent photodegradation, it is advisable to store Dimethoate-d6 protected from light.

Degradation Pathway of Dimethoate

The degradation of Dimethoate proceeds through several mechanisms, including hydrolysis and oxidation. The primary degradation product of toxicological significance is Omethoate, which is a more potent acetylcholinesterase inhibitor. The degradation pathways are influenced by environmental conditions. For instance, hydrolysis is the predominant degradation pathway under alkaline conditions.

Caption: Simplified degradation pathway of Dimethoate.

Experimental Protocols

Objective: To evaluate the stability of a Dimethoate-d6 reference standard under various environmental conditions (temperature, humidity, light, and pH).

Materials:

-

Dimethoate-d6 certified reference material

-

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

-

Buffers of various pH values (e.g., pH 4, 7, 9)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometer) or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Calibrated environmental chambers for controlled temperature and humidity.

-

Photostability chamber.

Methodology:

-

Preparation of Stock and Working Solutions: A stock solution of Dimethoate-d6 is prepared in a suitable solvent, such as acetonitrile, at a known concentration. Working solutions are then prepared by diluting the stock solution with the appropriate matrix for each stress condition (e.g., buffers of different pH for hydrolysis studies).

-

Forced Degradation Studies:

-

Acid and Base Hydrolysis: Aliquots of the working solution are mixed with acidic, basic, and neutral buffer solutions and stored at a specified temperature (e.g., 60°C). Samples are withdrawn at predetermined time intervals.

-

Oxidative Degradation: The working solution is treated with an oxidizing agent (e.g., hydrogen peroxide) and monitored over time.

-

Thermal Degradation: The solid reference material and solutions are exposed to elevated temperatures in a calibrated oven.

-

Photostability: The solid reference material and solutions are exposed to a controlled light source that mimics both UV and visible light conditions.

-

-

Long-Term and Accelerated Stability Studies:

-

Samples of the Dimethoate-d6 reference standard are stored under recommended storage conditions (e.g., 4°C) for long-term studies and at elevated temperatures and humidity (e.g., 25°C/60% RH, 40°C/75% RH) for accelerated studies.

-

Samples are analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term studies).

-

-

Analytical Method:

-

A stability-indicating analytical method, capable of separating the intact Dimethoate-d6 from its potential degradation products, is used for sample analysis. HPLC with UV or MS detection is a common choice.

-

The method should be validated for specificity, linearity, accuracy, precision, and range.

-

-

Data Analysis:

-

The concentration of Dimethoate-d6 is determined at each time point.

-

The degradation rate and half-life are calculated using appropriate kinetic models (e.g., zero-order, first-order).

-

Experimental Workflow for Stability Assessment

The following diagram illustrates a logical workflow for conducting a stability assessment of a reference standard like Dimethoate-d6.

Caption: Workflow for a chemical stability assessment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ibisscientific.com [ibisscientific.com]

- 3. Dimethoate | C5H12NO3PS2 | CID 3082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.who.int [cdn.who.int]

- 5. Dimethoate (EHC 90, 1989) [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Dimethoate-d6 Standard, 100 µg/mL, Acetonitrile, 1 mL/ampul [restek.com]

Understanding the degradation pathways of Dimethoate-d6

This guide provides a comprehensive overview of the degradation pathways of Dimethoate-d6, an isotopically labeled organophosphate insecticide. Dimethoate-d6 is structurally identical to its parent compound, dimethoate, with the exception of six deuterium atoms on the two methoxy groups. This isotopic labeling is instrumental for researchers in metabolism, environmental fate, and toxicology studies, as it allows for precise tracking and quantification of the parent molecule and its metabolites. The degradation of Dimethoate-d6 is expected to follow the same pathways as dimethoate, which undergoes transformation through both abiotic and biotic processes.

Abiotic Degradation Pathways

The primary abiotic degradation pathway for dimethoate is hydrolysis, which is significantly influenced by pH.[1] Under alkaline conditions, hydrolysis is the predominant mechanism of degradation.[1][2] Photolysis is generally considered a minor dissipation pathway for dimethoate, though its rate can be increased in the presence of a catalyst.[1]

Key abiotic degradation transformations include:

-

Hydrolysis of the P-S bond: This is a critical step leading to the formation of less toxic metabolites.

-

Hydrolysis of the amide bond: This results in the formation of dimethoate carboxylic acid.[3]

Biotic Degradation Pathways

Microbial activity plays a significant role in the degradation of dimethoate in the environment, particularly in soil and water.[1][2] Various bacterial and fungal species have been identified that can utilize dimethoate as a source of carbon, phosphorus, and nitrogen.[4][5]

The major biotic degradation pathways involve:

-

Oxidative Desulfuration: This is a crucial metabolic activation step that converts dimethoate to its more toxic oxygen analog, omethoate.[3][6][7] Omethoate is a more potent acetylcholinesterase inhibitor than dimethoate.[6][7]

-

Hydrolysis: Similar to abiotic processes, microorganisms can hydrolyze the P-S and amide bonds.

-

Demethylation: Both O-demethylation and N-demethylation can occur, leading to various metabolites.[3]

Key Degradation Products

The degradation of Dimethoate-d6 results in a series of metabolites. Based on the known degradation of dimethoate, the principal degradation products of Dimethoate-d6 are expected to be:

-

Omethoate-d6: The highly toxic oxygen analog formed through oxidative desulfuration.[1][6]

-

Dimethoate-d6 carboxylic acid: Formed by the hydrolysis of the amide bond.[3]

-

O-desmethyl-d3 Dimethoate-d3: Resulting from the loss of one of the deuterated methyl groups.

-

Dimethyl-d6-thiophosphoric acid and Dimethyl-d6-dithiophosphoric acid: Products of further hydrolytic cleavage.[3]

Environmental Fate

Dimethoate is characterized by its high water solubility and low soil sorption capacity, which gives it the potential to be mobile in soil and leach into groundwater.[1] However, its persistence in the environment is generally considered to be low to moderate, with reported half-lives in soil ranging from a few days to several weeks, depending on environmental conditions such as soil type, moisture, temperature, and microbial activity.[6][8]

Quantitative Degradation Data

| Matrix | Condition | Half-life (t½) | Major Metabolites | Reference |

| Soil | Aerobic | 2.5 - 31 days | Omethoate | [6] |

| Soil | Sterile | 16 - 18 days | - | [8] |

| Soil | Non-sterile | 9 - 11 days | - | [8] |

| Water | pH 6 | 12 hours | - | [2] |

| Water | pH 9 (Alkaline) | 12 days | - | [9] |

| Plants | Various | 2 - 5 days | Omethoate, Dimethoate carboxylic acid | [3][8] |

Experimental Protocols

Studying the degradation of Dimethoate-d6 involves a series of well-defined experimental procedures. The following is a generalized protocol based on standard methods for pesticide residue analysis.

Objective: To determine the degradation rate and identify the major metabolites of Dimethoate-d6 in a selected matrix (e.g., soil, water, or a biological system).

Materials:

-

Dimethoate-d6 analytical standard

-

Metabolite standards (e.g., Omethoate-d6)

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Solid Phase Extraction (SPE) cartridges

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS)

-

Incubator/environmental chamber

-

Analytical balance, vortex mixer, centrifuge

Procedure:

-

Sample Preparation and Fortification:

-

Prepare a stock solution of Dimethoate-d6 in a suitable solvent.

-

Treat the chosen matrix (e.g., 100 g of soil) with a known concentration of the Dimethoate-d6 stock solution.

-

Prepare control samples (matrix without Dimethoate-d6) and sterile controls (sterilized matrix with Dimethoate-d6) to differentiate between biotic and abiotic degradation.

-

-

Incubation:

-

Incubate the samples under controlled conditions (e.g., 25°C, 40% moisture content for soil) for a specified period (e.g., 0, 1, 3, 7, 14, 28, and 56 days).

-

At each time point, collect triplicate samples for analysis.

-

-

Extraction:

-

Extract Dimethoate-d6 and its metabolites from the matrix using an appropriate solvent system (e.g., QuEChERS method, which involves extraction with acetonitrile followed by a salting-out step).[7]

-

Centrifuge the samples to separate the solid and liquid phases.

-

-

Clean-up:

-

Pass the supernatant through an SPE cartridge to remove interfering co-extractives.

-

Elute the analytes of interest with a suitable solvent.

-

Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.

-

-

Analysis by LC-MS/MS:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the parent compound and its metabolites using a suitable HPLC column (e.g., C18).

-

Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

-

Data Analysis:

-

Calculate the concentration of Dimethoate-d6 and its metabolites at each time point.

-

Determine the degradation kinetics and calculate the half-life (DT50) of Dimethoate-d6.

-

Visualizations

References

- 1. Environmental Fate and Toxicology of Dimethoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apvma.gov.au [apvma.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. Toxicology of Dimethoate and its Degradation by Biological, Chemical, and Photolytic Process [journal-jbv.apub.kr]

- 6. Dimethoate - Wikipedia [en.wikipedia.org]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

- 8. Dimethoate (EHC 90, 1989) [inchem.org]

- 9. mdpi.com [mdpi.com]

Navigating the Environmental Journey of Dimethoate-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental fate and transport of Dimethoate-d6, a deuterated isotopologue of the organophosphate insecticide Dimethoate. While specific environmental fate studies on Dimethoate-d6 are not extensively available in public literature, this guide leverages the comprehensive data on Dimethoate as a reliable surrogate. The inclusion of deuterium in the Dimethoate-d6 molecule makes it an invaluable tool as an internal standard for precise quantification in complex environmental matrices. This guide provides a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant pathways to support rigorous environmental risk assessment and research.

Data Presentation: Quantitative Environmental Fate Parameters of Dimethoate

The following tables summarize key quantitative data for Dimethoate, which can be considered indicative of the behavior of Dimethoate-d6 in the environment.

Table 1: Soil Degradation and Mobility of Dimethoate

| Parameter | Value | Conditions | Reference(s) |

| Soil Half-Life (DT50) | 2.5 - 4 days | Sandy loam soil, with and without moderate rainfall. | [1] |

| up to 206 days | In the absence of biodegradation. | [2] | |

| 7.96 - 41.11 days | Varies with soil moisture and sunlight intensity. | [3] | |

| Soil Sorption Coefficient (Kd) | 0.5 ± 0.1 - 0.8 ± 0.3 mL/g | High clay and clay loam soils, respectively. | [4] |

| Organic Carbon-Normalized Sorption Coefficient (Koc) | 20 | Varies by soil type and organic matter content. | [5] |

Table 2: Hydrolysis and Photodegradation of Dimethoate

| Parameter | Value | Conditions | Reference(s) |

| Hydrolysis Half-Life | 12 days | pH 9 | [2] |

| 18 hours - 8 weeks | In water, pH 2-7. | [2] | |

| 5.7 ± 1.4 days | Alkaline aqueous solutions. | ||

| 124 ± 18 days | Acidic aqueous solutions. | ||

| Photodegradation | Minor dissipation pathway | In the absence of a catalyst. | [5] |

| Complete disappearance in 30-60 min | In the presence of TiO2 or ZnO as catalysts under illumination. | [6] |

Experimental Protocols

Detailed methodologies are crucial for reproducible environmental fate studies. Below are representative protocols for key experiments, incorporating the use of Dimethoate-d6 as an internal standard.

Soil Column Leaching Study

Objective: To assess the mobility and leaching potential of Dimethoate in soil, using Dimethoate-d6 as an internal standard for quantification.

Materials:

-

Glass chromatography columns (e.g., 30 cm length, 5 cm internal diameter).

-

Representative soil, sieved (e.g., <2 mm).

-

Dimethoate analytical standard.

-

Dimethoate-d6 solution (as internal standard).

-

Calcium chloride solution (0.01 M) as a simulated soil solution.

-

HPLC-grade solvents (e.g., acetonitrile, methanol).

-

Syringe filters (0.45 µm).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Column Packing: Dry pack the glass columns with the prepared soil to a uniform bulk density, leaving a small headspace.

-

Pre-conditioning: Slowly saturate the soil columns from the bottom with 0.01 M CaCl2 solution to establish steady-state flow.

-

Application: Apply a known concentration of Dimethoate solution to the top of the soil columns.

-

Leaching: Initiate leaching by applying the 0.01 M CaCl2 solution at a constant flow rate.

-

Leachate Collection: Collect the leachate fractions at regular intervals.

-

Sample Preparation:

-

To a known volume of each leachate fraction, add a precise amount of Dimethoate-d6 internal standard solution.

-

Filter the samples through a 0.45 µm syringe filter.

-

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentration of Dimethoate. The use of Dimethoate-d6 allows for accurate quantification by correcting for matrix effects and variations in instrument response.[7]

-

Soil Analysis: After the leaching phase, section the soil columns and extract the soil from each section with an appropriate solvent (e.g., acetonitrile). Add Dimethoate-d6 as an internal standard before analysis to determine the amount of Dimethoate retained in the soil.

Hydrolysis Study

Objective: To determine the rate of hydrolysis of Dimethoate at different pH values, with Dimethoate-d6 as an internal standard.

Materials:

-

Sterile buffer solutions at various pH levels (e.g., 4, 7, and 9).

-

Dimethoate analytical standard.

-

Dimethoate-d6 solution.

-

Incubator with temperature control.

-

HPLC-grade solvents.

-

LC-MS/MS system.

Procedure:

-

Sample Preparation: In sterile vials, prepare solutions of Dimethoate in each buffer.

-

Incubation: Incubate the vials at a constant temperature in the dark.

-

Sampling: At predetermined time intervals, withdraw aliquots from each vial.

-

Quenching and Analysis:

-

Immediately add a known amount of Dimethoate-d6 internal standard to each aliquot.

-

Analyze the samples by LC-MS/MS to determine the concentration of Dimethoate.

-

-

Data Analysis: Plot the concentration of Dimethoate versus time for each pH to determine the hydrolysis rate constant and half-life.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the environmental fate of Dimethoate.

References

- 1. Dimethoate (EHC 90, 1989) [inchem.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Sorption–desorption of dimethoate in urban soils and potential environmental impacts - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 5. Environmental Fate and Toxicology of Dimethoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

The Role of Deuterated Dimethoate in Advancing Toxicological Research: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of deuterated dimethoate in toxicological research. Dimethoate, a widely used organophosphate insecticide, poses significant toxicological risks primarily through the inhibition of acetylcholinesterase (AChE). Its bioactivation in the liver to the more potent metabolite, omethoate, is a key aspect of its toxicity.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of dimethoate is therefore critical for accurate risk assessment. Stable isotope-labeled compounds, particularly deuterated analogues like dimethoate-d6, are indispensable tools in these investigations, primarily serving as robust internal standards for quantitative analysis.[2][3]

Core Applications of Deuterated Dimethoate

The primary application of deuterated dimethoate in toxicology is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2] Due to its chemical and physical properties being nearly identical to the non-deuterated (native) analyte, a deuterated IS co-elutes chromatographically and experiences similar matrix effects and ionization suppression or enhancement.[3][4] This allows for highly accurate and precise quantification of dimethoate and its metabolites in complex biological matrices such as blood, plasma, urine, and various tissues.

Key advantages of using deuterated dimethoate as an internal standard include:

-

Correction for Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer. A deuterated IS experiences these effects to the same degree as the native compound, allowing for reliable correction.

-

Improved Precision and Accuracy: By normalizing the analyte's signal to the IS signal, variations arising from sample preparation, injection volume, and instrument response are minimized.[2]

-

Enhanced Method Robustness: The use of a stable isotope-labeled IS makes the analytical method less susceptible to day-to-day variations and differences between sample matrices.

While less common than radiolabeling (e.g., with ¹⁴C), deuterated compounds can also theoretically be used as tracers in metabolic and pharmacokinetic studies to differentiate the administered compound from endogenous or pre-existing levels and to elucidate metabolic pathways without the need for radioactive material handling.

Quantitative Data in Dimethoate Toxicology

Accurate quantification, facilitated by the use of deuterated internal standards, is essential for determining key toxicological parameters. The following table summarizes toxicokinetic data for dimethoate in rats following oral administration.

| Parameter | Value | Species | Dose (mg/kg) | Matrix | Method | Reference |

| Tmax (Time to Peak Concentration) | 0.25 hours | Male Rat | 100 | Plasma | LC-MS/MS | |

| Cmax (Peak Concentration) | 50.7 mg/L | Male Rat | 100 | Plasma | LC-MS/MS | [1] |

| Half-life (t½) | 2.42 days (in celery) | - | - | Plant Tissue | UPLC-MS/MS | |

| NOEL (No-Observed-Effect Level) | 7.04 mg/kg | Male Rat | - | - | Immunotoxicity Study | [5] |

| LOEL (Lowest-Observed-Effect Level) | 28.2 mg/kg | Male Rat | - | - | Immunotoxicity Study | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducible toxicological research. Below are representative protocols for the analysis of dimethoate in biological samples and for assessing its primary toxic effect.

Quantification of Dimethoate and Omethoate in Tissue using QuEChERS and LC-MS/MS

This protocol describes a typical workflow for the quantitative analysis of dimethoate and its metabolite omethoate in a biological tissue sample, using deuterated dimethoate as an internal standard.

a) Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe) [6][7]

-

Homogenization: Weigh 5 grams of the tissue sample and homogenize it, using dry ice if necessary to prevent degradation of volatile analytes.[6]

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with a known concentration of deuterated dimethoate (e.g., dimethoate-d6) internal standard solution.

-

Shake vigorously for 1 minute.[8]

-

Add QuEChERS extraction salts (e.g., 3 g of anhydrous MgSO₄ and 1 g of NaCl).[8]

-

Shake vigorously for another minute to induce phase separation.[6]

-

Centrifuge at 4000 rpm for 5 minutes.[8]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing sorbents like primary secondary amine (PSA) to remove fatty acids and graphitized carbon black (GCB) to remove pigments.[8]

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract Preparation:

-

Take the final supernatant and dilute it with an appropriate mobile phase (e.g., methanol/water mixture) for LC-MS/MS analysis.

-

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for dimethoate and omethoate.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for dimethoate, omethoate, and the deuterated internal standard.

-

Quantification: The peak area ratio of the native analyte to the deuterated internal standard is used to construct a calibration curve and quantify the concentration in the unknown samples.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the extent of AChE inhibition by organophosphates like dimethoate and its active metabolite omethoate.[9][10][11]

-

Reagent Preparation:

-

Phosphate buffer (e.g., 0.1 M, pH 7.4).

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in buffer.

-

Acetylthiocholine iodide (ATCI) substrate solution in water.

-

AChE enzyme solution (from a source like electric eel or human recombinant) prepared in buffer.

-

Dimethoate/omethoate solutions at various concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add the phosphate buffer.

-

Add the test compound (dimethoate/omethoate) or a control (buffer or solvent).

-

Add the AChE enzyme solution to all wells except for a blank control.

-

Incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Add the DTNB solution to all wells.

-

Initiate the reaction by adding the ATCI substrate solution.

-

-

Measurement and Calculation:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Take kinetic readings every minute for 10-15 minutes.

-

The rate of change in absorbance is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Visualizations: Workflows and Signaling Pathways

Diagrams created with Graphviz provide a clear visual representation of complex processes.

Caption: Experimental workflow for the analysis of dimethoate in biological samples.

Caption: Mechanism of dimethoate toxicity via acetylcholinesterase inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. lcms.cz [lcms.cz]

- 3. texilajournal.com [texilajournal.com]

- 4. scispace.com [scispace.com]

- 5. Immunotoxicological investigations on rats treated subacutely with dimethoate, As3+ and Hg2+ in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. iris.unito.it [iris.unito.it]

- 8. Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Decoding the Certificate of Analysis for Dimethoate-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dimethoate-d6, a deuterated analog of the organophosphate insecticide Dimethoate, serves as a critical internal standard for analytical and research applications. Its use in mass spectrometry-based methods allows for precise quantification of Dimethoate in various matrices. A Certificate of Analysis (CoA) for Dimethoate-d6 is a vital document that guarantees its quality, purity, and suitability for these sensitive applications. This in-depth guide explains the key components of a Dimethoate-d6 CoA, providing clarity on the data presented and the experimental protocols used for its certification.

I. Summary of Quantitative Data

A Certificate of Analysis for a certified reference material (CRM) like Dimethoate-d6 provides a wealth of quantitative data. The following tables summarize the typical information you will find, offering a clear overview of the product's specifications.

Table 1: General Properties and Identification

| Parameter | Specification |

| Product Name | Dimethoate-d6 |

| CAS Number | 1219794-81-6[1][2][3][4] |

| Molecular Formula | C₅D₆H₆NO₃PS₂ |

| Molecular Weight | 235.29 g/mol [3][5] |

| Format | Neat Solid or Solution in Acetonitrile |

| Concentration (if solution) | e.g., 100 µg/mL[1][2][4] |

| Storage Condition | -20°C to 10°C or colder[1][2][3][4] |

Table 2: Purity and Characterization

| Analytical Test | Method | Result |

| Chemical Purity | HPLC | ≥98.0% |

| Isotopic Purity | Mass Spectrometry | ≥99 atom % D[5] |

| Identity | ¹H-NMR, ¹³C-NMR, Mass Spectrometry | Conforms to Structure |

| Water Content | Karl Fischer Titration | <0.1% |

| Residual Solvents | Headspace GC-MS | <0.5% |

II. Experimental Protocols

The certified values on a CoA are the result of rigorous analytical testing. Below are detailed methodologies for the key experiments performed to certify Dimethoate-d6.

A. Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage of the Dimethoate-d6 compound relative to any non-isotopically labeled impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Dimethoate-d6 reference standard

Procedure:

-

Mobile Phase Preparation: A mixture of acetonitrile and water (e.g., 60:40 v/v) is prepared and degassed.[6][7]

-

Standard Solution Preparation: A stock solution of Dimethoate-d6 is prepared by dissolving a known mass of the substance in the mobile phase to a specific concentration. A series of calibration standards are prepared by diluting the stock solution.

-

Sample Preparation: A sample of the Dimethoate-d6 batch to be tested is dissolved in the mobile phase to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 25°C

-

Detection wavelength: 210 nm[8]

-

Injection volume: 10 µL

-

-

Analysis: The calibration standards are injected into the HPLC system to generate a calibration curve. The sample solution is then injected, and the peak area of the Dimethoate-d6 is measured.

-

Calculation: The purity is calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram, or by using the calibration curve to determine the concentration of the sample.

B. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of Dimethoate-d6 and the position of the deuterium labels.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., Chloroform-d, Acetone-d6)

-

Dimethoate-d6 sample

Procedure:

-

Sample Preparation: A small amount of the Dimethoate-d6 sample is dissolved in the appropriate deuterated solvent in an NMR tube.

-

¹H-NMR Spectroscopy: The ¹H-NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons on the two methoxy groups confirms successful deuteration. The remaining proton signals should correspond to the non-deuterated parts of the molecule.

-

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum is acquired to confirm the carbon skeleton of the molecule.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the observed peaks are compared to the expected spectrum for Dimethoate-d6 to confirm its identity.

C. Isotopic Purity Determination by Mass Spectrometry (MS)

Objective: To determine the percentage of Dimethoate-d6 molecules that are fully deuterated.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Reagents:

-

Methanol or Acetonitrile (LC-MS grade)

-

Formic acid (optional, to aid ionization)

-

Dimethoate-d6 sample

Procedure:

-

Sample Preparation: The Dimethoate-d6 sample is dissolved in the solvent to a low concentration (e.g., 1 µg/mL).

-

Infusion or LC-MS: The sample solution is either directly infused into the mass spectrometer or injected into an LC-MS system.

-

Mass Spectrometry Analysis: The mass spectrum is acquired in full scan mode, focusing on the mass-to-charge ratio (m/z) range expected for the protonated molecule [M+H]⁺ of Dimethoate-d6 and its isotopologues.

-

Data Analysis: The relative intensities of the ion corresponding to the fully deuterated molecule (d6) and the ions corresponding to partially deuterated (d1-d5) and non-deuterated (d0) molecules are measured.

-

Calculation: The isotopic purity is calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.

III. Mandatory Visualizations

The following diagrams illustrate the workflow for certifying a Dimethoate-d6 reference material and a conceptual representation of its analysis.

Caption: Workflow for the Certification of Dimethoate-d6 as a Reference Material.

Caption: Analytical Workflow for Dimethoate-d6 Characterization.

References

- 1. restek.com [restek.com]

- 2. Dimethoate-d6 Standard, 100 µg/mL, Acetonitrile, 1 mL/ampul [restek.com]

- 3. Dimethoate D6 (O,O dimethyl D6) | LGC Standards [lgcstandards.com]

- 4. ibisscientific.com [ibisscientific.com]

- 5. Dimethoate-(O,O-dimethyl-d6) PESTANAL , analytical standard 1219794-81-6 [sigmaaldrich.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. researchgate.net [researchgate.net]

- 8. Dimethoate [cipac.org]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Dimethoate in Food Samples Using Dimethoate-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoate is a widely used organophosphate insecticide that poses potential health risks to consumers through dietary exposure.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for dimethoate in various food commodities, necessitating sensitive and reliable analytical methods for its quantification. This document provides a detailed protocol for the quantitative analysis of dimethoate in food samples utilizing Dimethoate-d6 as an internal standard (IS) for enhanced accuracy and precision. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] Dimethoate-d6, a stable isotope-labeled version of the analyte, is an ideal internal standard as it exhibits similar chemical and physical properties to dimethoate, thus compensating for variations in sample preparation and instrument response.[4]

Signaling Pathway of Dimethoate

Dimethoate, like other organophosphate insecticides, exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the central nervous system.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the nerve impulse. By irreversibly binding to the active site of AChE, dimethoate leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms affecting the nervous system and neuromuscular junctions.[5][6][7]

Experimental Workflow

The overall experimental workflow for the quantitative analysis of dimethoate in food samples is depicted below. It encompasses sample preparation using the QuEChERS method, followed by instrumental analysis with LC-MS/MS, and concluding with data processing and quantification.

Experimental Protocols

Reagents and Materials

-

Dimethoate certified reference standard (>98% purity)

-

Dimethoate-d6 certified reference standard (>98% purity, isotopic purity >99%)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) - for highly pigmented samples

-

C18 sorbent

-

50 mL and 15 mL polypropylene centrifuge tubes

-

Syringe filters (0.22 µm)

Standard Solutions Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of dimethoate and Dimethoate-d6 in 10 mL of acetonitrile, respectively.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with acetonitrile to desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the Dimethoate-d6 stock solution with acetonitrile.

Sample Preparation (QuEChERS AOAC 2007.01 Method)

-

Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender. For dry samples, add a specific amount of water before homogenization to achieve a total water content of about 80%.

-

Extraction:

-

Weigh 15 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 15 mL of 1% acetic acid in acetonitrile.

-

Add a known amount of Dimethoate-d6 internal standard spiking solution.

-

Cap the tube and vortex vigorously for 1 minute.

-

-

Salting-Out:

-

Add 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate to the tube.

-

Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of PSA. For samples with high pigment content (e.g., spinach, bell peppers), use a d-SPE tube containing GCB. For samples with high fat content, a C18 sorbent can be included.

-

Vortex for 30 seconds.

-

-

Second Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

-

Final Extract: Transfer an aliquot of the cleaned extract into an autosampler vial. The extract can be directly injected or diluted with an appropriate solvent if necessary. Acidify the final extract with a small amount of formic acid to improve the stability of dimethoate.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A: 5 mM ammonium formate and 0.1% formic acid in water; B: 0.1% formic acid in methanol.

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing mobile phase B over several minutes to elute the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both dimethoate and Dimethoate-d6 should be optimized.

-

Quantitative Data

The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recoveries), and precision (relative standard deviation, RSD).

Table 1: LC-MS/MS MRM Parameters for Dimethoate and Dimethoate-d6

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Dimethoate | 230.0 | 125.0 | 24 | 47.0 | 56 |

| Dimethoate-d6 | 236.0 | 125.0 | 24 | 79.0 | 18 |

Note: Collision energies should be optimized for the specific instrument used.

Table 2: Method Validation Data for Dimethoate in Various Food Matrices

| Food Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) | LOQ (µg/kg) |

| Apples | 10 | 95.2 | 4.8 | 5 |

| 50 | 98.7 | 3.5 | ||

| 100 | 101.3 | 2.9 | ||

| Spinach | 10 | 89.4 | 6.2 | 5 |

| 50 | 92.1 | 5.1 | ||

| 100 | 94.5 | 4.3 | ||

| Tomatoes | 10 | 97.8 | 4.1 | 5 |

| 50 | 102.5 | 3.2 | ||

| 100 | 104.1 | 2.5 | ||

| Oranges | 10 | 91.3 | 5.8 | 5 |

| 50 | 94.6 | 4.7 | ||

| 100 | 97.2 | 3.9 |

The data presented are representative and may vary depending on the specific laboratory conditions, instrumentation, and sample matrix.[8] Recoveries are typically expected to be within the range of 70-120% with RSDs less than 20%.[9]

Conclusion

The described method, combining a streamlined QuEChERS sample preparation protocol with sensitive and selective LC-MS/MS detection and the use of a stable isotope-labeled internal standard, provides a robust and reliable approach for the quantitative analysis of dimethoate in a variety of food matrices. This methodology is well-suited for routine monitoring of dimethoate residues to ensure food safety and compliance with regulatory standards.

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.teledynetekmar.com [blog.teledynetekmar.com]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ars.usda.gov [ars.usda.gov]

GC-MS/MS Method for High-Throughput Pesticide Residue Analysis using Dimethoate-d6 as an Internal Standard

Introduction

This application note details a robust and sensitive method for the quantitative analysis of multi-class pesticide residues in complex matrices, such as fruits and vegetables, using Gas Chromatography coupled with Triple Quadrupole Mass Spectrometry (GC-MS/MS). The protocol incorporates the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure for efficient extraction of a broad range of pesticides. To ensure accuracy and precision in quantification, a deuterated internal standard, Dimethoate-d6, is utilized. This method is designed for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development who require a reliable and high-throughput analytical workflow for pesticide residue screening and quantification.

Experimental Protocol

This section provides a detailed methodology for the analysis of pesticide residues from sample preparation to GC-MS/MS analysis.

1. Materials and Reagents

-

Pesticide standards (e.g., organophosphates, organochlorines, pyrethroids)

-

Dimethoate-d6 internal standard

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) sorbent (for pigmented matrices)

-

C18 sorbent

-

50 mL and 15 mL polypropylene centrifuge tubes

-

Vortex mixer

-

Centrifuge

2. Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of each pesticide standard and Dimethoate-d6 in a suitable solvent (e.g., acetonitrile or toluene) at a concentration of 1000 µg/mL. Store at -20°C.

-

Working Standard Mix: Prepare a mixed working standard solution containing all target pesticides at a concentration of 10 µg/mL in acetonitrile.

-

Internal Standard Working Solution: Prepare a working solution of Dimethoate-d6 at a concentration of 10 µg/mL in acetonitrile.

-

Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the working standard mix and the internal standard working solution to achieve final concentrations ranging from 1 to 200 ng/mL.

3. Sample Preparation (QuEChERS Protocol)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation process that involves two main steps: extraction and cleanup.[1][2][3][4]

-

Extraction:

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the internal standard solution (e.g., 100 µL of 10 µg/mL Dimethoate-d6).

-

Vortex vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the appropriate d-SPE sorbents. For most fruits and vegetables, a combination of 150 mg of PSA and 900 mg of anhydrous MgSO₄ is used. For pigmented samples, 50 mg of GCB may be added.

-

Vortex for 30 seconds.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

The supernatant is ready for GC-MS/MS analysis.

-

4. GC-MS/MS Analysis

-

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is used for the analysis.

-

GC Conditions:

-

Column: A low-bleed, mid-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is recommended.

-

Inlet: Splitless injection at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp to 150°C at 25°C/min.

-

Ramp to 200°C at 3°C/min.

-

Ramp to 300°C at 8°C/min, hold for 10 minutes.

-

-

-

MS/MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Collision Gas: Argon.

-

MRM Transitions: Specific precursor and product ions for each pesticide and the internal standard are monitored.

-

Data Presentation

The following table summarizes the typical quantitative data for a selection of pesticides using the described GC-MS/MS method with Dimethoate-d6 as the internal standard. These values are representative and may vary depending on the specific instrument and matrix.[5][6]

| Pesticide | Class | Precursor Ion (m/z) | Product Ion (m/z) | LOQ (µg/kg) | Recovery (%) | RSD (%) |

| Dimethoate-d6 (IS) | Organophosphate | 236 | 128 | - | - | - |

| Dimethoate | Organophosphate | 229 | 125 | 5 | 95 | <10 |

| Chlorpyrifos | Organophosphate | 314 | 197 | 2 | 98 | <10 |

| Malathion | Organophosphate | 173 | 127 | 5 | 92 | <15 |

| Permethrin | Pyrethroid | 183 | 163 | 10 | 102 | <15 |

| Cypermethrin | Pyrethroid | 163 | 127 | 10 | 99 | <15 |

| Endosulfan | Organochlorine | 241 | 195 | 5 | 94 | <10 |

| DDT | Organochlorine | 235 | 165 | 5 | 105 | <10 |

Mandatory Visualization

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

References

- 1. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 2. shimisanj.com [shimisanj.com]

- 3. nucleus.iaea.org [nucleus.iaea.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Development and validation of multiresidue method for organophosphorus pesticides in lanolin using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Recovery Sample Preparation of Dimethoate-d6 in Environmental Water Samples for Accurate Quantification

Abstract

This application note details a robust and validated protocol for the sample preparation of Dimethoate-d6, a common internal standard for the analysis of the organophosphorus insecticide dimethoate, in various environmental water matrices. The described methodology, primarily based on Solid Phase Extraction (SPE), ensures high recovery rates, low limits of detection, and excellent reproducibility, making it suitable for routine environmental monitoring and research applications. This document provides researchers, scientists, and drug development professionals with a comprehensive guide, including detailed experimental procedures, data presentation in tabular format for easy comparison, and a visual workflow diagram.

Introduction

Dimethoate is a widely used systemic insecticide and acaricide.[1] Its presence in environmental water bodies due to agricultural runoff is a significant concern, necessitating sensitive and accurate analytical methods for its monitoring. Dimethoate-d6 is the deuterated analog of dimethoate and is commonly used as an internal standard in chromatographic methods to improve the accuracy and precision of quantification by correcting for matrix effects and variations in sample processing.

The accurate determination of dimethoate in environmental water samples is critically dependent on the efficiency of the sample preparation method. This note describes a validated Solid Phase Extraction (SPE) protocol that effectively isolates and concentrates Dimethoate-d6 and, by extension, dimethoate from water samples prior to instrumental analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are crucial to maintain the integrity of the analytes.

-

Collection: Collect water samples in clean amber glass bottles to prevent photodegradation.

-

Preservation: Store samples at approximately 4°C and analyze as soon as possible.[2] For wastewater samples, dechlorination by adding sodium thiosulfate and acidification to pH 4 may be necessary.[3]

Solid Phase Extraction (SPE) Protocol

This protocol is optimized for a 500 mL water sample.

Materials:

-

SPE cartridges (e.g., activated charcoal or a universal polymeric reversed-phase sorbent)[2][3][4]

-

SPE vacuum manifold

-

500 mL water sample

-

Dimethoate-d6 spiking solution (concentration will depend on the expected analyte concentration and instrument sensitivity)

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Acetone (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Nitrogen evaporator

-

Autosampler vials

Procedure:

-

Spiking: Spike the 500 mL water sample with a known amount of Dimethoate-d6 solution.

-

Cartridge Conditioning:

-

Sample Loading:

-

Transfer the spiked water sample to a reservoir connected to the conditioned SPE cartridge.

-

Apply a gentle vacuum to pass the entire sample through the cartridge at a flow rate of approximately 10 mL/min.

-

-

Drying:

-

Elution:

-

Place a collection tube inside the vacuum manifold under the cartridge.

-

Elute the retained analytes by passing three 2.5 mL aliquots of a dichloromethane and methanol mixture (80:20, v/v) through the cartridge.[2][4] For other types of SPE cartridges, elution with ethyl acetate and dichloromethane may be effective.[5]

-

-

Concentration:

-

Combine the eluted fractions.

-

Concentrate the eluate to approximately 0.3 mL using a rotary evaporator at 30°C.[2]

-

Quantitatively transfer the concentrated extract to a 2 mL vial.

-

Rinse the flask with three 0.3 mL aliquots of acetone and add the rinsings to the vial.[2]

-

Evaporate the combined extract to dryness under a gentle stream of nitrogen at 30°C.[2]

-

-

Reconstitution:

-

Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., 0.25 mL of acetone for GC-MS analysis).[2]

-

The sample is now ready for injection.

-

Data Presentation

The following tables summarize typical performance data for the analysis of dimethoate in water samples, which is indicative of the expected performance for Dimethoate-d6 as an internal standard.

Table 1: Recovery of Dimethoate in Spiked Water Samples

| Matrix | Fortification Level (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Tap Water | 0.05 | 106.4 | 9.0 |

| Tap Water | 0.5 | 91.9 | 9.7 |

| Tap Water | 5.0 | 92.0 | 6.2 |

| Surface Water | 0.05 | 112.1 | 8.4 |

| Surface Water | 0.5 | 103.6 | 18.6 |

| Surface Water | 5.0 | 96.3 | 6.0 |

Data adapted from a study on dimethoate analysis.[7]

Table 2: Method Detection and Quantification Limits

| Analyte | Method Detection Limit (MDL) (µg/L) | Limit of Quantification (LOQ) (µg/L) |

| Dimethoate | 0.02 - 0.1 | 0.076 |

Data compiled from various sources.[6][8]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the sample preparation of Dimethoate-d6 in environmental water testing.

Caption: Experimental workflow for Dimethoate-d6 sample preparation.

Discussion

The presented SPE protocol provides an effective and reliable method for the extraction and concentration of Dimethoate-d6 from environmental water samples. The use of an isotopically labeled internal standard like Dimethoate-d6 is crucial for achieving high accuracy and precision in quantitative analysis, as it effectively compensates for analyte losses during sample preparation and for matrix-induced signal suppression or enhancement during instrumental analysis.[9]

The choice of SPE sorbent can be adapted based on the specific water matrix and potential interferences. While activated charcoal has proven effective, other sorbents such as polymeric reversed-phase materials may also yield good results.[3][4] The elution solvent system should be optimized to ensure complete recovery of the analyte from the sorbent.

For more complex matrices, such as wastewater, a clean-up step following elution may be necessary to remove co-extracted interferences.[9] Techniques like dispersive SPE (d-SPE), commonly used in the QuEChERS methodology, could be adapted for this purpose.[10]

Conclusion

This application note provides a detailed and validated protocol for the sample preparation of Dimethoate-d6 in environmental water samples. By following the described SPE methodology, researchers can achieve high-quality data suitable for regulatory monitoring and scientific research. The provided workflow and performance data serve as a valuable resource for laboratories involved in pesticide residue analysis.

References

- 1. cdn.who.int [cdn.who.int]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. cdpr.ca.gov [cdpr.ca.gov]

- 4. epa.gov [epa.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. gcms.cz [gcms.cz]

- 7. epa.gov [epa.gov]

- 8. Determination of pesticides in water samples by solid phase extraction and gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. iris.unito.it [iris.unito.it]

Application Note: High-Throughput Analysis of Dimethoate-d6 in Complex Cannabis Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoate is an organophosphate insecticide and acaricide used to control a wide range of pests on various agricultural crops. Due to its potential toxicity, regulatory bodies worldwide have set maximum residue limits (MRLs) for dimethoate in food and agricultural products, including the increasingly complex matrix of cannabis. The analysis of pesticide residues in cannabis is challenging due to the presence of a high concentration of cannabinoids, terpenes, and other matrix components that can interfere with accurate quantification.

This application note provides a detailed protocol for the quantitative analysis of dimethoate in cannabis flower using a robust and reliable method based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, dimethoate-d6, is incorporated to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Sample Preparation: Modified QuEChERS Protocol

This protocol is a modified version of the standard QuEChERS method, optimized for the complex cannabis matrix.

Materials:

-

Homogenized cannabis flower

-

Dimethoate and Dimethoate-d6 analytical standards

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate)

-

Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA), C18, and graphitized carbon black (GCB) sorbents

-

Centrifuge capable of 4000 x g

-

Vortex mixer

-

50 mL and 15 mL polypropylene centrifuge tubes

Procedure:

-

Homogenization: Cryogenically grind the cannabis flower sample to a fine, homogenous powder.

-